1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane
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Overview
Description
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane is an organic compound that features a cyclopentane ring substituted with a chloromethyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane can be achieved through several methods:
Alkylation of Cyclopentane: One approach involves the alkylation of cyclopentane with chloromethyl and prop-2-en-1-yl groups under specific conditions.
Grignard Reaction: Another method involves the use of a Grignard reagent to introduce the prop-2-en-1-yl group, followed by chloromethylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimized versions of the above synthetic routes, with considerations for yield, purity, and cost-effectiveness. Large-scale production might utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The prop-2-en-1-yl group can undergo addition reactions, such as hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include alcohols, ketones, or carboxylic acids.
Reduction: Products may include alkanes or alkenes.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Could be explored for drug development.
Industry: May be used in the production of polymers or other materials.
Mechanism of Action
The mechanism of action for 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane would depend on its specific application. For example, in a substitution reaction, the chloromethyl group would act as a leaving group, allowing the nucleophile to attach to the cyclopentane ring.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopentane: Lacks the prop-2-en-1-yl group.
1-(Prop-2-en-1-yl)cyclopentane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclopentane: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclopentane is unique due to the presence of both the chloromethyl and prop-2-en-1-yl groups, which can participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H15Cl |
---|---|
Molecular Weight |
158.67 g/mol |
IUPAC Name |
1-(chloromethyl)-1-prop-2-enylcyclopentane |
InChI |
InChI=1S/C9H15Cl/c1-2-5-9(8-10)6-3-4-7-9/h2H,1,3-8H2 |
InChI Key |
DFOPBNKRFYBCHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCC1)CCl |
Origin of Product |
United States |
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